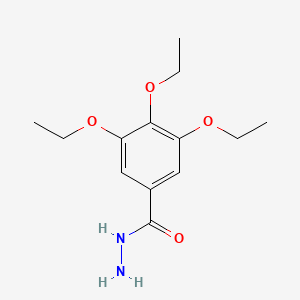

3,4,5-Triethoxybenzohydrazide

Descripción general

Descripción

“3,4,5-Triethoxybenzohydrazide” is a chemical compound with the molecular formula C13H20N2O4 . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of 3,4,5-Triethoxybenzohydrazide involves cyclization reaction of N’-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Another method involves the esterification of eudesmic acid (3,4,5-trimethoxy benzoic acid) in the presence of amberlyst-15 in MeOH 20 followed by reaction with hydrazine hydrate .

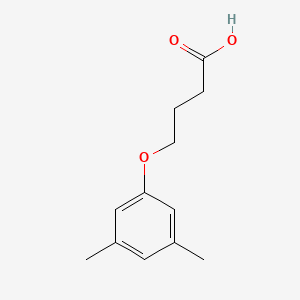

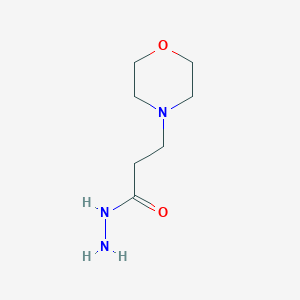

Molecular Structure Analysis

The molecular structure of 3,4,5-Triethoxybenzohydrazide can be viewed using Java or Javascript . The hydrazide group is nearly coplanar with the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Triethoxybenzohydrazide include a molecular weight of 226.23 g/mol . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

Pharmacology

3,4,5-Triethoxybenzohydrazide: has shown potential in pharmacological research due to its structural similarity to hydrazones, which are known for their diverse pharmacological activities. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . Additionally, there is evidence of antidiabetic activity , which could lead to new treatments for diabetes .

Materials Science

In materials science, 3,4,5-Triethoxybenzohydrazide can be used to synthesize photochromic and fluorescent compounds . These materials have applications in creating smart windows that adjust light transmission based on external conditions and in developing new types of fluorescent markers for biological imaging.

Biochemistry

The compound’s role in biochemistry is linked to its ability to form hydrazones, which are crucial in synthesizing various biomolecules. It can be used to prepare enzymatic substrates and inhibitors , aiding in biochemical pathway studies and drug discovery processes .

Environmental Science

3,4,5-Triethoxybenzohydrazide: may contribute to environmental science by forming complexes with metals, which can be used for removing heavy metals from wastewater through precipitation or as part of sensing devices for environmental monitoring .

Analytical Chemistry

In analytical chemistry, this compound could be involved in developing chromatographic methods for separating complex mixtures or as a reagent in colorimetric assays due to its potential to form colored complexes with various analytes .

Agriculture

While direct applications in agriculture are not well-documented, the compound’s potential in synthesizing new pesticides or plant growth regulators could be explored. Its antimicrobial properties might also be useful in controlling plant diseases .

Food Science

In food science, derivatives of 3,4,5-Triethoxybenzohydrazide could be used as preservatives due to their antimicrobial nature. They might also serve as indicators in food packaging to detect spoilage or contamination .

Medical Research

Lastly, in medical research, the compound’s derivatives could be used to develop contrast agents for imaging techniques or as molecular probes to study disease pathways at the cellular level .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that hydrazide-hydrazone analogs, which include 3,4,5-triethoxybenzohydrazide, have been evaluated for their antibacterial and antifungal properties

Mode of Action

It’s known that hydrazide-hydrazone analogs can interact with various aromatic and heteroaromatic aldehydes . This interaction could potentially lead to changes in the cellular processes of the targeted organisms, contributing to its antibacterial and antifungal effects .

Biochemical Pathways

Given its potential antibacterial and antifungal properties, it’s plausible that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .

Result of Action

It’s known that hydrazide-hydrazone analogs, including 3,4,5-triethoxybenzohydrazide, exhibit significant antibacterial activity . This suggests that the compound’s action results in the inhibition or death of bacterial cells.

Propiedades

IUPAC Name |

3,4,5-triethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJDYADVRMKUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365835 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Triethoxybenzohydrazide | |

CAS RN |

379254-36-1 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)